molecular formula C12H16BrN B12100580 (S)-2-(4-Bromo-3-methylphenyl)piperidine

(S)-2-(4-Bromo-3-methylphenyl)piperidine

Cat. No.: B12100580
M. Wt: 254.17 g/mol
InChI Key: PUNFNJLQHUYDJS-UHFFFAOYSA-N
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Description

(S)-2-(4-Bromo-3-methylphenyl)piperidine is a chiral compound with a piperidine ring substituted by a 4-bromo-3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Bromo-3-methylphenyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-methylbenzaldehyde and piperidine.

    Formation of Intermediate: The aldehyde group of 4-bromo-3-methylbenzaldehyde is reacted with piperidine under acidic or basic conditions to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Bromo-3-methylphenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(S)-2-(4-Bromo-3-methylphenyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(4-Bromo-3-methylphenyl)piperidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(4-Bromo-3-methylphenyl)piperidine: The enantiomer of the compound with similar but distinct properties.

    4-Bromo-3-methylphenylpiperidine: A non-chiral analog with different biological activities.

    2-(4-Bromo-3-methylphenyl)pyrrolidine: A structurally related compound with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

(S)-2-(4-Bromo-3-methylphenyl)piperidine is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer and other similar compounds.

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

2-(4-bromo-3-methylphenyl)piperidine

InChI

InChI=1S/C12H16BrN/c1-9-8-10(5-6-11(9)13)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3

InChI Key

PUNFNJLQHUYDJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCCCN2)Br

Origin of Product

United States

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